4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Vue d'ensemble

Description

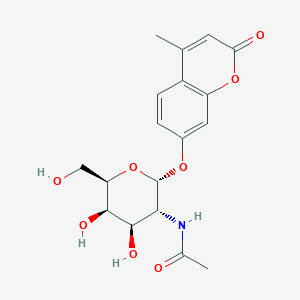

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a fluorogenic substrate used primarily in biochemical assays. This compound is particularly valuable for detecting and quantifying the activity of specific enzymes, such as alpha- and beta-galactopyranosaminidase . Its molecular formula is C18H21NO8, and it has a molecular weight of 379.36 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitably protected 2-acetamido-2-deoxy-alpha-D-galactopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The glycosylation reaction is followed by deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using chromatographic techniques to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The primary product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence .

Applications De Recherche Scientifique

Enzyme Activity Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-galactosaminidase. This enzyme plays a critical role in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids.

- Fluorometric Measurement : The hydrolysis of this substrate releases 4-methylumbelliferone, which can be quantified using fluorometric techniques. This method allows for sensitive detection of enzyme activity, making it particularly useful in clinical settings for diagnosing lysosomal storage disorders such as Sanfilippo B disease .

Case Study: Diagnosis of Sanfilippo B Disease

A study demonstrated the utility of this compound in diagnosing Sanfilippo B syndrome by measuring N-acetyl-alpha-D-galactosaminidase activity in patient samples. The results indicated a marked decrease in enzymatic activity in affected individuals compared to healthy controls, highlighting the substrate's diagnostic potential .

Research on Glycosylation Processes

The compound is also employed in research focusing on glycosylation, a vital biological process involving the addition of carbohydrates to proteins and lipids. Understanding glycosylation is crucial for elucidating mechanisms underlying various diseases, including cancer and genetic disorders.

- Substrate Specificity Studies : Researchers utilize this fluorogenic substrate to investigate the specificity and kinetics of glycosyltransferases involved in galactose metabolism. The ability to monitor real-time enzymatic reactions enhances our understanding of these critical biochemical pathways .

Structural Studies and Molecular Interactions

This compound serves as a valuable tool for studying molecular interactions between carbohydrates and proteins.

- Lectin Binding Studies : The substrate's structural properties allow researchers to explore its interactions with lectins and other carbohydrate-binding proteins. Such studies are essential for understanding cell recognition processes and their implications in immunology and cell biology .

Comparative Analysis with Related Compounds

To further illustrate the unique applications of this compound, a comparison with related compounds is provided below:

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Similar acetamido group; differs in sugar backbone (glucose) | Used primarily in glucosidase studies |

| Methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside | Contains mannose instead of galactose | Important for studying mannosidase activity |

| Methyl this compound | Fluorescent tag enhances detection sensitivity | Useful in enzyme activity assays |

This table highlights how different structural features influence the specific applications of these compounds in biochemical research.

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its hydrolysis by specific enzymes. The compound is cleaved by alpha- and beta-galactopyranosaminidase, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity . The molecular targets are the active sites of these enzymes, where the hydrolysis reaction occurs .

Comparaison Avec Des Composés Similaires

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is unique due to its specific use as a fluorogenic substrate for alpha- and beta-galactopyranosaminidase. Similar compounds include:

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used for detecting beta-glucosaminidase activity.

4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide: Utilized in assays for beta-galactosaminidase.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Employed in assays for beta-glucosaminidase.

These compounds share similar structures but differ in the specific enzymes they target and the resulting applications.

Activité Biologique

4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside (4-MU-α-Gal) is a fluorogenic substrate utilized in various biochemical assays, particularly for the detection and quantification of specific glycosidase activities. This compound has garnered attention in enzymology and microbiology due to its ability to release 4-methylumbelliferone (4-MU), a fluorescent product, upon enzymatic hydrolysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₈ |

| Molecular Weight | 379.36 g/mol |

| Density | 1.47 g/cm³ |

| Melting Point | 257-260 °C |

| Boiling Point | 732.2 °C at 760 mmHg |

| CAS Number | 124223-99-0 |

The biological activity of 4-MU-α-Gal is primarily based on its role as a substrate for α-galactosidases and β-galactosaminidases. When these enzymes act on the compound, they cleave the glycosidic bond, releasing the fluorescent moiety, 4-methylumbelliferone. This process can be quantitatively measured using fluorometric techniques, making it a valuable tool in enzyme assays.

Applications in Research

-

Enzyme Activity Measurement :

- N-acetyl-α-D-galactosaminidase : The compound is effectively used to measure the activity of this enzyme, which plays a crucial role in glycoprotein metabolism.

- Fluorometric Assays : The release of 4-MU can be monitored under specific pH conditions, thus allowing for precise quantification of enzyme activity .

- Microbial Studies :

- Clinical Applications :

Case Study: Enzyme Activity in Human Serum

A study demonstrated the use of 4-MU-α-Gal in assessing N-acetyl-α-D-galactosaminidase activity from human blood serum. The results indicated that varying concentrations of the substrate led to proportional increases in fluorescence, confirming its utility as a reliable assay component .

Research Findings

- A comprehensive review highlighted the synthesis and application of fluorogenic substrates like 4-MU-α-Gal in various biochemical contexts, emphasizing their importance in understanding enzyme kinetics and metabolic pathways .

- Another study focused on the specificity of different bacterial sialidases towards substrates similar to 4-MU-α-Gal, showcasing how these enzymes can influence carbohydrate metabolism within the human gut .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.